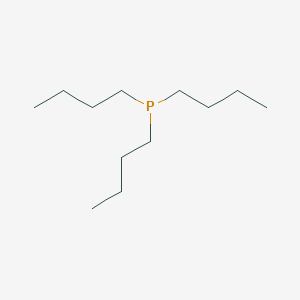

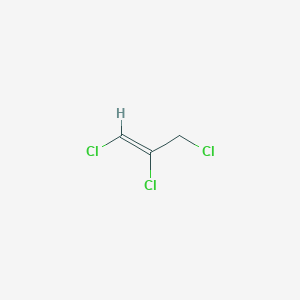

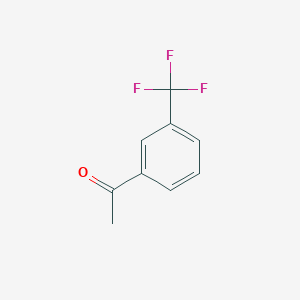

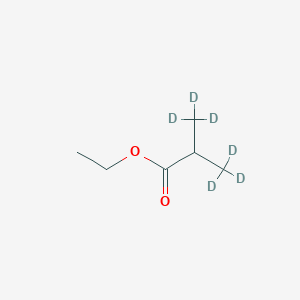

Ethyl 3,3,3-trideuterio-2-(trideuteriomethyl)propanoate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of ethyl 3,3,3-trideuterio-2-(trideuteriomethyl)propanoate is not directly reported in the provided papers. However, similar ethyl propanoate compounds have been synthesized using various methods. For instance, ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was synthesized and confirmed using spectroscopic techniques such as FT-IR, NMR, and ESI-MS . Another related compound, ethyl 3-(3-aminophenyl)propanoate, was synthesized through a tandem Knoevenagel condensation/alkylidene reduction followed by a reduction of the intermediate acid by stannous chloride in ethanol . These methods could potentially be adapted for the synthesis of ethyl 3,3,3-trideuterio-2-(trideuteriomethyl)propanoate by incorporating deuterated reagents or solvents to introduce the deuterium atoms.

Molecular Structure Analysis

The molecular structure of ethyl 3,3,3-trideuterio-2-(trideuteriomethyl)propanoate is not directly analyzed in the provided papers. However, computational and structural parameters of a similar compound were determined using DFT methods, and molecular geometry and vibrational frequencies were calculated . NMR spectra were also calculated to confirm the structure of the synthesized compound . These techniques could be applied to ethyl 3,3,3-trideuterio-2-(trideuteriomethyl)propanoate to analyze its molecular structure.

Chemical Reactions Analysis

The provided papers do not discuss the chemical reactions of ethyl 3,3,3-trideuterio-2-(trideuteriomethyl)propanoate. However, the reactivity of related compounds has been studied. For example, ethyl 2-oxo-3-(4-oxo-4H-chromen-2-yl)propanoates reacted with S-methylisothiosemicarbazide hydroiodide to form different products depending on the solvent used . This indicates that the reactivity of ethyl propanoate derivatives can be influenced by different reaction conditions, which could be relevant for the chemical reactions analysis of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 3,3,3-trideuterio-2-(trideuteriomethyl)propanoate are not described in the provided papers. However, the properties of similar compounds have been characterized. For instance, the thermal behavior of ethyl 2,2-bis{[(benzoylcarbamothioyl)oxy]methyl}propanoate and its complexes with metal ions were studied using calorimetry and thermogravimetric analysis . These methods could be used to determine the physical and chemical properties of ethyl 3,3,3-trideuterio-2-(trideuteriomethyl)propanoate, such as its thermal stability and decomposition patterns.

Wissenschaftliche Forschungsanwendungen

Inhalation and Transdermal Resorption in Hand Sanitizer Use

Ethyl 3,3,3-trideuterio-2-(trideuteriomethyl)propanoate, as a form of ethanol, is crucial in the context of hand sanitizers. Research has shown that ethanol from hand sanitizers is predominantly incorporated through the respiratory tract rather than the skin. This can lead to significant ethyl glucuronide excretion in urine, resulting in analytically true-positive but forensically false-positive results, especially in ethanol-abstaining individuals. Such findings are important when considering workplace exposure or in forensic cases where ethanol consumption is (Arndt et al., 2014).

Markers of Alcohol Consumption

Fatty acid ethyl esters (FAEEs), derivatives of ethanol, have been found in hair samples of individuals and are considered reliable markers for alcohol consumption. Despite individual differences, the concentration of these esters in hair can accurately indicate excessive alcohol consumption. Ethyl 3,3,3-trideuterio-2-(trideuteriomethyl)propanoate, by extension, contributes to the pool of ethanol derivatives used in these determinations (Auwärter et al., 2001).

Cyanoacrylates in Medical and Cosmetic Procedures

Ethyl cyanoacrylate, a compound related to Ethyl 3,3,3-trideuterio-2-(trideuteriomethyl)propanoate, is extensively used as an adhesive in surgical, dental, and cosmetic procedures. Research highlights its importance and the potential for cross-reactivity, which is a crucial consideration in medical applications to prevent allergic reactions (Sato, Inomata, & Aihara, 2017).

Trigeminal Chemoreception in Chemosensory Additivity

Ethyl 3,3,3-trideuterio-2-(trideuteriomethyl)propanoate, as an ethyl ester, contributes to the chemosensory properties of compounds. Research has delved into how mixtures of ethyl esters can affect trigeminal chemoreception, indicating a high degree of detection additivity, particularly in trigeminal chemoreception compared to olfaction. This implies broader chemical tuning in chemesthesis, which is crucial for understanding sensory responses in humans (Cometto-Muñiz, Cain, & Abraham, 2004).

Ethyl Glucuronide in Postmortem Specimens

The determination of ethyl glucuronide, a metabolite of ethanol, in postmortem specimens like blood and vitreous humor is pivotal for confirming recent ethanol use. This has significant forensic applications, particularly in distinguishing between postmortem ethanol formation and antemortem consumption (Vezzoli, Bernini, & De Ferrari, 2015).

Safety And Hazards

The safety and hazards associated with Ethyl 3,3,3-trideuterio-2-(trideuteriomethyl)propanoate are not mentioned in the search results.

Zukünftige Richtungen

The future directions for the use and study of Ethyl 3,3,3-trideuterio-2-(trideuteriomethyl)propanoate are not specified in the search results.

Please note that this analysis is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.

Eigenschaften

IUPAC Name |

ethyl 3,3,3-trideuterio-2-(trideuteriomethyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-4-8-6(7)5(2)3/h5H,4H2,1-3H3/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDAXFOBOLVPGLV-XERRXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)OCC)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3,3,3-trideuterio-2-(trideuteriomethyl)propanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Benzoyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B147535.png)